2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, followed by the introduction of the thiazole ring and the acetamide group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole or thiazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its tetrazole and thiazole rings. These interactions could modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-tetrazol-5-ylthio)acetamide
- N-(thiazol-2-yl)acetamide
- 2-ethoxyphenyl derivatives
Uniqueness
What sets 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide apart from similar compounds is the combination of the tetrazole and thiazole rings with the ethoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-2-22-11-6-4-3-5-10(11)20-14(17-18-19-20)24-9-12(21)16-13-15-7-8-23-13/h3-8H,2,9H2,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNQGLOYGAOXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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